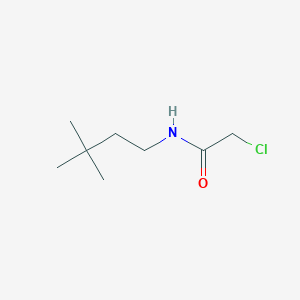

2-chloro-N-(3,3-dimethylbutyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3,3-dimethylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-8(2,3)4-5-10-7(11)6-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSMYYDTXPAMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-chloro-N-(3,3-dimethylbutyl)acetamide is an organic compound that has garnered attention for its potential biological activities. Understanding its interactions with biological systems is essential for evaluating its applications in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 161.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the chlorine atom and the acetamide functional group facilitates hydrogen bonding and electrophilic interactions, which can influence enzyme activity and receptor binding.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its structural features may enhance membrane permeability, allowing it to disrupt microbial cell integrity.

- Antiproliferative Effects : Research indicates that this compound may possess antiproliferative effects on cancer cell lines. Mechanistic studies suggest it may induce apoptosis through caspase activation pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular metabolism and potentially lead to therapeutic effects in metabolic disorders.

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of this compound against various bacterial strains.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Study on Antiproliferative Activity :

- Objective : To investigate the effects of this compound on cancer cell proliferation.

- Methodology : MTT assay was used to determine cell viability in treated vs. control groups.

- Results : The compound reduced cell viability in breast cancer cell lines by up to 40% at a concentration of 50 µM, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects : Aryl-substituted chloroacetamides (e.g., alachlor) dominate herbicide applications due to their stability and target specificity . In contrast, alkyl-substituted analogs like this compound may exhibit lower polarity and altered solubility, impacting bioavailability.

- Hydrogen Bonding : Aryl derivatives (e.g., 2-chloro-N-(3-methylphenyl)acetamide) form intermolecular N–H⋯O bonds, influencing crystal packing and melting points . Branched alkyl substituents likely disrupt such interactions, reducing crystallinity.

Preparation Methods

Procedure:

- Reactants: The primary amine, in this case, a 3,3-dimethylbutylamine derivative, is dissolved in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.

- Reagent addition: Chloroacetyl chloride is added dropwise at low temperatures (0–5°C) to control exothermicity.

- Reaction conditions: The mixture is stirred under reflux or at room temperature for 2–6 hours, depending on the reactivity.

- Base: A tertiary amine like potassium carbonate or triethylamine is used to neutralize the generated HCl and drive the reaction to completion.

Data:

| Parameter | Typical Range | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran, dichloromethane | , |

| Temperature | 0–25°C | , |

| Reaction Time | 2–6 hours | , |

| Yield | 70–85% |

Chlorination of the Acetamide Intermediate

Following acylation, selective chlorination introduces the chlorine atom at the 2-position of the acetamide.

Chlorinating Agents:

- Trichloroisocyanuric acid (TCICA)

- N-Chlorosuccinimide (NCS)

- 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

These agents are chosen for their ability to facilitate chlorination under mild conditions with high selectivity, minimizing side reactions.

Reaction Conditions:

- Solvent: Acetonitrile, ethyl acetate, or dichloromethane.

- Temperature: 20–110°C, often optimized around room temperature to 50°C.

- Time: 0.5–16 hours, depending on the agent and temperature.

- Notes: Use of inert atmosphere (nitrogen or argon) prevents oxidation or unwanted side reactions.

Data:

| Chlorinating Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| TCICA | Dichloromethane | 20–25°C | 2–4 hours | 75–85% | |

| NCS | Acetonitrile | 25–50°C | 1–3 hours | 70–80% | |

| DCDMH | Ethyl acetate | 20–60°C | 1–6 hours | 72–88% |

Alternative Synthetic Route: Direct Amidation Followed by Chlorination

An alternative route involves direct amidation of the corresponding acid or ester with 3,3-dimethylbutylamine, followed by chlorination.

Procedure:

Conditions:

- Temperature: 0–25°C during amidation; room temperature during chlorination.

- Reaction time: 4–12 hours for amidation; 1–4 hours for chlorination.

- Yield: Typically 65–80%.

Research Findings and Data Tables

The synthesis of related compounds, such as 2-chloro-N-phenylacetamide, demonstrates high yields (~81%) under optimized conditions involving palladium catalysis and specific solvents, which may be adapted for the target compound.

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Acylation | Chloroacetyl chloride + amine | THF or DCM | 0–25°C | 2–6 hours | 70–85% | , |

| Chlorination | TCICA or NCS | Dichloromethane | 20–50°C | 0.5–4 hours | 70–88% | , |

Summary of Key Considerations

- Choice of reagents: Chloroacetyl chloride is preferred for acylation, while TCICA or NCS are effective chlorinating agents.

- Reaction conditions: Mild temperatures (0–50°C) and inert atmospheres improve selectivity and yield.

- Purification: Recrystallization from ethanol, DMF, or ethyl acetate enhances product purity.

- Yield optimization: Molar ratios close to 1:1 for reagents, controlled addition rates, and proper temperature management are critical.

Q & A

Q. What synthetic routes are optimal for preparing 2-chloro-N-(3,3-dimethylbutyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution between an amine and chloroacetyl chloride. For branched alkylamines like 3,3-dimethylbutylamine, reaction conditions must balance steric hindrance and reactivity. A common approach uses a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., triethylamine) to scavenge HCl. Catalytic KI may enhance reactivity . Optimization should include:

- Temperature control : 0–5°C to minimize side reactions.

- Molar ratios : Excess amine (1.2–1.5 equivalents) to drive the reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm the acetamide backbone and substituents. Key signals include the chloroacetyl CH₂ (δ ~4.0–4.2 ppm) and the tertiary carbons in the 3,3-dimethylbutyl group (δ ~25–30 ppm in ¹³C) .

- IR : C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (expected [M+H]⁺ at m/z 220.1).

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

Methodological Answer: Initial screens should prioritize cytotoxicity and target-specific activity:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC .

- Cytotoxicity Testing : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀.

- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or proteases if structural analogs show activity .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve conformational isomerism in this compound?

Methodological Answer: Conformational analysis requires:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between the N–H proton and adjacent methyl groups to identify syn or anti conformers .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns. For example, chloroacetamides often form intermolecular N–H···O=C chains, stabilizing specific conformations .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate dominant conformers .

Q. What strategies are effective for reconciling contradictory bioactivity data across studies (e.g., varying cytotoxicity or efficacy)?

Methodological Answer: Address discrepancies through:

- Dose-Response Reproducibility : Validate assays in triplicate using standardized protocols (e.g., OECD guidelines).

- Metabolite Profiling : LC-MS to identify degradation products or reactive intermediates that may alter activity .

- Cell Line Specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) to assess tissue-dependent effects.

- Synergy Studies : Evaluate combinatorial effects with known drugs (e.g., cefepime or imipenem) using checkerboard assays .

Q. How can molecular docking and dynamics simulations predict the interaction of this compound with biological targets?

Methodological Answer:

- Target Selection : Prioritize proteins with structural homology to known chloroacetamide targets (e.g., enoyl-ACP reductase for antimicrobial activity).

- Docking Software : Use AutoDock Vina or Schrödinger Glide. Parameterize the ligand’s partial charges (AM1-BCC) and optimize the binding pocket (e.g., hydration effects) .

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability. Monitor RMSD, hydrogen bond persistence, and free energy (MM-PBSA) .

Q. What experimental designs are suitable for elucidating the mechanism of action in anticancer or antimicrobial studies?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein abundance changes, focusing on stress-response pathways .

- Reactive Oxygen Species (ROS) Assays : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction.

- Membrane Permeability : SYTOX Green uptake assays to evaluate cell membrane disruption .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting data on the environmental persistence of chloroacetamide derivatives?

Methodological Answer:

- Degradation Studies : Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) under controlled conditions. Use HPLC-UV to quantify degradation kinetics .

- QSAR Modeling : Corporate logP and Hammett constants to predict persistence. Validate with experimental half-lives .

- Soil Column Experiments : Assess leaching potential and microbial degradation in agroecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.